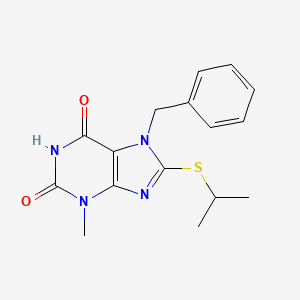

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

Description

Properties

IUPAC Name |

7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10(2)23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMLOYHLICCMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321209 | |

| Record name | 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371781-41-8 | |

| Record name | 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The steps may include:

Formation of the Purine Core: Starting from a suitable precursor, such as 6-chloropurine, the core structure is synthesized through cyclization reactions.

Introduction of the Methyl Group: Methylation is achieved using methyl iodide in the presence of a base.

Attachment of the Phenylmethyl Group: This step involves a benzylation reaction using benzyl chloride.

Addition of the Propan-2-ylthio Group:

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the substituents on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in various research fields:

Antitumor Activity

Research indicates that 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione can induce apoptosis in cancer cell lines. Studies have shown that it activates caspases and modulates Bcl-2 family proteins, leading to cell death in tumor cells.

Anti-inflammatory Effects

The compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. It may inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are key mediators in inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

In vitro studies involving human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.

Anti-inflammatory Study

In a model of acute inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Neuroprotection Study

In experiments with neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Substituent Variations at Position 7

- 3-Methyl-7-(3-methylbutyl)-8-(2-phenylethylamino)purine-2,6-dione () Position 7: 3-methylbutyl (branched alkyl chain). Position 8: Phenethylamino (aromatic amine). Key Differences: The phenethylamino group enables hydrogen bonding, contrasting with the thioether in the target compound. This may enhance solubility but reduce metabolic stability compared to the hydrophobic isopropylthio group .

- 3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione () Position 7: Phenoxyethyl (ether-linked aryl group). Position 8: Propylamino (alkyl amine). However, the propylamino group’s basicity may lead to pH-dependent activity, unlike the non-ionizable thioether in the target compound .

Substituent Variations at Position 8

8-(Ethylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione ()

- 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione () Position 8: Hydrazine-yl linked to a methoxyphenyl group. Key Differences: The hydrazine moiety enables chelation or covalent interactions, contributing to its potent CK2 inhibition (IC₅₀ = 8.5 µM). The target compound’s isopropylthio group likely engages in hydrophobic interactions instead .

Structural and Pharmacokinetic Comparisons

Molecular Properties

- Lipophilicity : The target compound’s benzyl and isopropylthio groups increase logP compared to ’s allyl/ethylthio derivative, suggesting better blood-brain barrier penetration .

- Solubility: Phenoxyethyl () and hydrazine () substituents improve aqueous solubility relative to the target’s hydrophobic groups .

Pharmacophore Features

- Target Compound : Combines aromatic (benzyl) and thioether motifs, favoring interactions with hydrophobic pockets and sulfur-accepting residues (e.g., cysteine in kinases) .

- Compound (Istradefylline): Features a styryl group at position 8 for adenosine A₂A receptor antagonism. The target’s thioether may lack the π-stacking capability of styryl groups, limiting receptor affinity .

Biological Activity

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is a substituted purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of purines known for their diverse roles in biological systems, including their involvement in cellular signaling and metabolism.

The molecular formula of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is , with a molecular weight of approximately 342.41 g/mol. Its structure features a methyl group at the 3-position, a phenylmethyl group at the 7-position, and a propan-2-ylthio group at the 8-position, contributing to its unique biological properties .

Antioxidant Properties

Research indicates that substituted purines, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of specific functional groups that scavenge free radicals .

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This property makes it a candidate for further investigation in cancer therapy .

Case Studies

- In Vivo Studies : A study investigated the metabolic profile of a related purine derivative, revealing that these compounds could alter lipid metabolism and exhibit anti-obesity effects. This highlights the potential for similar effects in 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione .

- Cell Line Experiments : In experiments using human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. The findings suggest that its mechanism may involve interference with DNA synthesis or repair processes .

Research Findings Summary Table

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the 8-position of the purine-2,6-dione core. Key steps include:

- Substituent introduction : Reacting 3-methyl-7-(phenylmethyl)purine-2,6-dione with propan-2-ylthiol under basic conditions (e.g., NaH/DMF) to install the 8-thioether group.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.

- Characterization :

Advanced: How do substituents at the 7- and 8-positions influence the compound’s inhibitory activity against kinases like CK2?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 7-Position : Bulky substituents (e.g., phenylmethyl) enhance steric hindrance, potentially reducing off-target interactions.

- 8-Position : Electrophilic groups (e.g., propan-2-ylthio) improve binding to CK2’s ATP pocket via hydrophobic interactions.

- Experimental Validation :

Basic: How can researchers assess the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Models :

- Analytical Workflow :

- Metabolite ID : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation.

- Quantification : Use stable isotope-labeled internal standards for precise pharmacokinetic profiling.

Advanced: What computational strategies are effective for predicting target binding modes and selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Validation :

- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) upon ligand binding.

- Crystallography : Co-crystallize compound with CK2 or A2A receptors to resolve binding poses .

Basic: Which analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV : C18 column (4.6 × 150 mm, 5 µm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), detection at 254 nm .

- LC-MS/MS :

- Ionization : ESI+ mode, MRM transitions (e.g., m/z 385 → 267 for quantification).

- Sample Prep : Protein precipitation with acetonitrile, followed by SPE cleanup .

- Calibration : Use deuterated analogs (e.g., ³H-labeled) as internal standards for accuracy.

Advanced: How can researchers elucidate the chemopreventive mechanisms of this compound?

Methodological Answer:

- Mutagenicity Screening :

- Pathway Analysis : RNA-seq or phosphoproteomics to identify upregulated tumor suppressor pathways (e.g., p53, Nrf2).

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling.

- Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (particle size <200 nm via DLS) to enhance aqueous dispersion .

- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) in pharmacokinetic studies.

Advanced: How does stereochemistry at the 8-position affect biological activity?

Methodological Answer:

- Chiral Resolution :

- Activity Comparison : Test R/S isomers in kinase inhibition assays (IC₅₀ differences >10-fold indicate stereospecificity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.